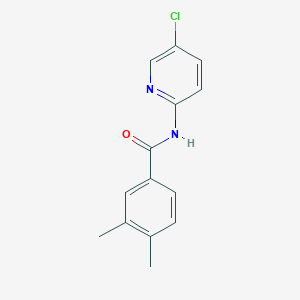

N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide involves multiple steps, including chlorination, oxidation, and ammonolysis. For instance, one method involves the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, achieving an overall yield of 62% with a purity of 99.6% through optimized process conditions (Zhang Zho, 2014).

Molecular Structure Analysis

The molecular structure of N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide and related compounds has been extensively studied, including using X-ray crystallography and DFT calculations. These studies provide insights into the compound's geometry, bond lengths, bond angles, and dihedral angles, helping to understand its chemical behavior and reactivity (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide include photoreactions and acylation processes. For example, the photoreaction of 2-chloro-N-pyridinylbenzamide has been studied, showing the formation of photocyclized products through an intramolecular cyclization mechanism (Y. T. Park et al., 2001).

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research demonstrates the utility of pyridine derivatives in facilitating chemical reactions, suggesting that N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide could also serve as a catalyst or reactant in organic synthesis, enhancing the efficiency of chemical transformations (Liu, Ma, Liu, & Wang, 2014).

Molecular Interaction Studies

Jackman, Kavanagh, and Haddon (1969) investigated the rotational barriers in substituted N,N-dimethylbenzamides using nuclear magnetic resonance. This type of study is critical for understanding the dynamic behavior of molecules and how substitutions on the benzamide and pyridine moieties affect molecular rotation and interactions, which is relevant for the design and development of new compounds with desired physical and chemical properties (Jackman, Kavanagh, & Haddon, 1969).

Potential Therapeutic Agents

The synthesis and cytotoxicity of quinazolinones, starting from benzamide derivatives, as investigated by Hour et al. (2007), showcase the potential of benzamide-based compounds in drug discovery, particularly as anticancer agents. The study highlights the importance of structural modifications for achieving significant cytotoxic effects against cancer cell lines, suggesting a pathway through which N-(5-chloro-2-pyridinyl)-3,4-dimethylbenzamide could be explored for its therapeutic potential (Hour, Yang, Lien, Kuo, & Huang, 2007).

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-3-4-11(7-10(9)2)14(18)17-13-6-5-12(15)8-16-13/h3-8H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPGWTFBVNIOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)

![methyl 3-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5525010.png)

![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)